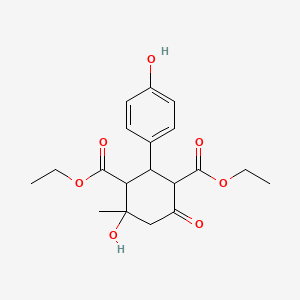

Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Description

Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a cyclohexane-based dicarboxylate ester characterized by a hydroxyl group at position 4, a methyl group at position 4, a ketone at position 6, and a 4-hydroxyphenyl substituent at position 2 (Figure 1). Its molecular formula is C₁₉H₂₄O₇, with a molecular weight of 364.39 g/mol. The compound’s stereochemistry and hydrogen-bonding networks have been elucidated via X-ray crystallography, revealing dimeric columnar packing stabilized by O–H···O interactions .

Properties

Molecular Formula |

C19H24O7 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |

InChI |

InChI=1S/C19H24O7/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-6-8-12(20)9-7-11/h6-9,14-16,20,24H,4-5,10H2,1-3H3 |

InChI Key |

DBLPGZGDTKTZTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with 4-hydroxybenzaldehyde under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the remaining functional groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diethyl 4-oxo-2-(4-oxophenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate .

Scientific Research Applications

Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The primary structural variations among analogs involve:

- Aromatic substituents (e.g., 4-chlorophenyl, 4-methylphenyl, tert-butylphenyl).

- Ester groups (e.g., diethyl, dimethyl, diisopropyl).

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Polarity : The 4-hydroxyphenyl group in the target compound enhances polarity compared to halogenated (e.g., 4-chlorophenyl) or alkylated (e.g., 4-methylphenyl) analogs.

- Steric Effects : Bulky substituents like tert-butylphenyl (logP = 2.90) increase lipophilicity compared to the target compound (predicted logP ≈ 2.5) .

- Ester Groups : Diisopropyl esters (e.g., ) reduce aqueous solubility due to increased hydrophobicity compared to diethyl esters.

Physicochemical Properties

Table 2: Physicochemical Comparison

*Predicted using analogous structures. †Calculated from molecular descriptors.

Key Observations :

Crystallographic and Conformational Analysis

X-ray studies reveal conserved chair conformations in cyclohexane derivatives, with substituents influencing packing motifs:

Biological Activity

Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, commonly referred to as a phenolic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include aldol condensation and esterification reactions, often using catalysts such as acids or bases to facilitate the processes.

Chemical Structure:

- Molecular Formula: C20H26O6

- IUPAC Name: this compound

Antioxidant Properties

Research indicates that compounds with phenolic structures often exhibit significant antioxidant activity. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress. Studies have reported that similar phenolic compounds can effectively reduce reactive oxygen species (ROS) and enhance cellular defense mechanisms against oxidative damage .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes. Notably, it may inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition is significant for therapeutic applications in treating hyperpigmentation disorders .

Table 1: Inhibitory Effects on Tyrosinase Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Competitive inhibition |

| Kojic Acid | 17.8 | Competitive inhibition |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The hydroxyl groups present in the compound allow it to participate in hydrogen bonding and hydrophobic interactions with target enzymes or receptors. This interaction can lead to alterations in enzyme activity or cellular signaling pathways.

Case Studies and Research Findings

- Antioxidant Activity Assessment : A study evaluated the antioxidant properties of related phenolic compounds using the ABTS radical scavenging assay. Results indicated that compounds structurally similar to Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane exhibited strong antioxidant activity with EC50 values around 9.0 µM .

- Tyrosinase Inhibition : In vitro studies demonstrated that derivatives of this compound effectively inhibited tyrosinase activity in B16F10 melanoma cells. The most potent derivatives showed IC50 values significantly lower than that of the reference compound kojic acid .

- Cytotoxicity Evaluation : MTT assays conducted on various cell lines revealed that Diethyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane did not exhibit cytotoxic effects at concentrations up to 25 µM, suggesting a favorable safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.